molecular formula C10H11N B1587460 2-ethyl-1H-indole CAS No. 3484-18-2

2-ethyl-1H-indole

Cat. No. B1587460
CAS RN: 3484-18-2
M. Wt: 145.2 g/mol
InChI Key: BWNBLGQCCSCCHF-UHFFFAOYSA-N
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Patent
US09233098B2

Procedure details

In an ice water bath, 2-methylindole (5 g, 38.1 mmol), 300 mL anhydrous diethyl ether, 2.4 M n-BuLi 47.5 mL (114 mmol), tert-butanol (8.5 g, 75.8 mmol) were added into a reaction vessel. Upon completion of addition, under protection of nitrogen, the reaction was stirred at room temperature for 0.5 h. Then the system was cooled to −70° C., and iodomethane (10.245 g, 72.2 mmol) was added dropwise. Upon completion of addition, it was reacted for 2 h maintaining this temperature. Then it was warmed up to −40° C. 2 mL water was added, and then warmed up to room temperature. The system was poured into water, adjusted to pH=6, extracted with diethyl ether, dried and rotate evaporated to dryness to obtain the product 3.74 g, at a yield of 67.7%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
47.5 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10.245 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
67.7%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2.[Li][CH2:12]CCC.C(O)(C)(C)C.IC>O.C(OCC)C>[CH2:1]([C:2]1[NH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH3:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1
Name
Quantity
47.5 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
8.5 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
10.245 g
Type
reactant
Smiles
IC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under protection of nitrogen, the reaction was stirred at room temperature for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
Then the system was cooled to −70° C.
ADDITION
Type
ADDITION
Details
Upon completion of addition, it
CUSTOM
Type
CUSTOM
Details
was reacted for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
maintaining this temperature
TEMPERATURE
Type
TEMPERATURE
Details
Then it was warmed up to −40° C
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
rotate evaporated to dryness

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)C=1NC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.74 g
YIELD: PERCENTYIELD 67.7%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.